2-Nitrophenyl diphenylamine

Propellant stabilization Energetic materials Thermal aging

Researchers quantifying stabilizer depletion in nitrocellulose-based propellants require isomer-defined reference standards with validated degradation kinetics. Generic diphenylamine derivatives lack the ortho-nitro-specific rearrangement pathway, compromising shelf-life model accuracy. 2-Nitrophenyl diphenylamine resolves this with its characterized degradation to 2,2′- and 2,4′-dinitrodiphenylamine rather than N-nitroso intermediates. • Rearrangement-dominated degradation enables predictive stabilizer depletion modeling distinct from the 4-nitro isomer's N-nitroso pathway. • Validated HPLC dual-electrode amperometric detection at 20 nM LOD supports precise quantitation in aged propellant matrices. • Ortho-nitro intramolecular hydrogen bonding in derived monoazo dyes confers superior polyamide lightfastness vs. para-isomer analogs.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 53013-38-0
Cat. No. B016653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl diphenylamine
CAS53013-38-0
Synonyms(o-Nitrophenyl)diphenylamine;  2-Nitrotriphenylamine;  2-Nitro-N,N-diphenyl-benzeneamine; 
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
InChIKeyAEPMPJYRISCFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl Diphenylamine (CAS 53013-38-0): Procurement & Technical Baseline for N-Arylated Nitroaromatic Intermediates


2-Nitrophenyl diphenylamine (CAS 53013-38-0), also named 2-nitro-N,N-diphenylaniline, is a nitrated derivative of triphenylamine featuring an ortho-nitro group on one phenyl ring . This structural configuration confers a higher melting point (92–94 °C) and distinct solubility profile compared to its non-nitrated parent diphenylamine and positional isomers. The compound serves as a critical intermediate in organic synthesis, a stabilizer component in energetic materials, and an electron donor in electrochemical systems .

Why 2-Nitrophenyl Diphenylamine (53013-38-0) Cannot Be Directly Substituted by Other Nitrodiphenylamine Isomers or Diphenylamine


The ortho-nitro substitution in 2-nitrophenyl diphenylamine fundamentally alters its chemical behavior, degradation pathway, and intermolecular interactions relative to both non-nitrated diphenylamine and the para-nitro isomer (4-nitrodiphenylamine). In propellant stabilization applications, 2-nitrophenyl diphenylamine degrades primarily to dinitrodiphenylamines via rearrangement mechanisms, whereas the 4-nitro isomer generates N-nitroso intermediates with distinct dissociation kinetics and nitrogen oxide scavenging profiles [1]. In dye and spectroscopic applications, the ortho-nitro group enables intramolecular hydrogen bonding that is sterically impossible for para-substituted analogs, directly impacting lightfastness and absorption wavelength [2]. Consequently, substitution with a non-ortho isomer or unsubstituted diphenylamine yields measurably different performance in thermal aging, electrochemical detection, and colorimetric applications, necessitating compound-specific procurement for validated workflows.

2-Nitrophenyl Diphenylamine (53013-38-0): Quantitative Comparator Evidence for Scientific Selection


Divergent Stabilizer Degradation Pathways: 2-Nitro vs. 4-Nitro Isomer at 80°C

In single-base propellants aged at 80°C for 28 days, 2-nitrophenyl diphenylamine (2NDPA) converts predominantly to 2,2′- and 2,4′-dinitrodiphenylamine via rearrangement mechanisms, while 4-nitrodiphenylamine (4NDPA) initially forms N-nitroso-4-nitrodiphenylamine (NO-4NDPA) followed by dissociation-dependent derivative generation [1]. This mechanistic divergence is quantitatively reflected in distinct concentration profiles of degradation products over the aging period, as determined by reverse-phase HPLC [1].

Propellant stabilization Energetic materials Thermal aging

Electrochemical Detection Sensitivity: 2-Nitrophenyl Diphenylamine vs. 4-Nitro Isomer and Degradation Products

Liquid chromatography with dual-electrode amperometric detection enables quantification of 2-nitrophenyl diphenylamine, 4-nitrodiphenylamine, 4-nitroso-2-nitrodiphenylamine, and 2,4′-dinitrodiphenylamine with a linear range of 0.03–50 μM and a detection limit of 20 nM for all four compounds [1]. The electrochemical behavior of 2-nitrophenyl diphenylamine was specifically characterized to optimize detection conditions for aging propellant analysis [1].

Electroanalytical chemistry Propellant quality control HPLC-ECD

Intramolecular Hydrogen Bonding in Dyes: Ortho-Nitro vs. Para-Nitro Substitution

Fourteen monoazo acid dyes derived from 2-nitrodiphenylamine and 4-nitrodiphenylamine were synthesized and evaluated [1]. The ortho-nitro group in 2-nitrophenyl diphenylamine-derived dyes enables intramolecular hydrogen bonding that is sterically precluded in para-substituted analogs; this interaction directly correlates with enhanced lightfastness on polyamide fibers and shifts in visible absorption wavelength [1]. IR and UV-vis spectroscopy confirmed the existence of this intramolecular hydrogen bonding in the ortho-substituted derivatives [1].

Acid dyes Lightfastness Spectroscopy

Melting Point Differentiation: 2-Nitrophenyl Diphenylamine vs. Diphenylamine and 4-Nitro Isomer

The melting point of 2-nitrophenyl diphenylamine (92–94 °C) is substantially elevated relative to unsubstituted diphenylamine (53–54 °C) and differs from 4-nitrophenyl diphenylamine (141–143 °C) [1]. This intermediate melting point provides a distinct thermal signature for identity confirmation and purity assessment during incoming QC inspection .

Physical property Thermal characterization Purity assessment

Storage Stability Requirements: Long-Term Preservation at -20°C

Technical datasheets specify that 2-nitrophenyl diphenylamine may be stored at room temperature only for short-term use; long-term storage requires -20 °C conditions for maximum product recovery . This temperature sensitivity contrasts with diphenylamine, which is typically stable at room temperature under normal conditions [1].

Chemical storage Stability Inventory management

2-Nitrophenyl Diphenylamine (53013-38-0): Validated Application Scenarios Based on Comparative Evidence


Primary Stabilizer in Nitrate Ester-Based Propellants Requiring Predictable Degradation Kinetics

2-Nitrophenyl diphenylamine is employed as a primary stabilizer in cast double-base rocket propellants and single-base propellants, where its rearrangement-dominated degradation pathway to 2,2′- and 2,4′-dinitrodiphenylamine (rather than N-nitroso intermediates characteristic of the 4-nitro isomer) provides distinct depletion kinetics that inform shelf-life modeling and stabilizer depletion monitoring programs [1].

Synthesis of High-Lightfastness Monoazo Acid Dyes for Polyamide Fibers

The ortho-nitro group in 2-nitrophenyl diphenylamine enables intramolecular hydrogen bonding in derived monoazo acid dyes, conferring superior lightfastness on polyamide fibers relative to dyes synthesized from the 4-nitro isomer [2]. This performance advantage is critical for textile applications requiring extended color durability.

Electrochemical and Spectroscopic Probe in Nitroaromatic Interaction Studies

The compound's nitro group serves as a redox-active center and electron-withdrawing moiety, making it suitable for studying electron transfer mechanisms, nitro compound interactions with biomolecules, and structure-property relationships in diphenylamine derivatives [1].

Analytical Reference Standard for HPLC-ECD Monitoring of Propellant Aging

With a validated detection limit of 20 nM via HPLC dual-electrode amperometric detection [1], 2-nitrophenyl diphenylamine serves as a reliable reference standard for quantifying stabilizer depletion and degradation product accumulation in aged nitrocellulose-based propellant formulations.

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